4-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoylamino]benzenesulfonyl fluoride
Description
This compound (CAS: 30885-63-3, Molecular Formula: C₂₁H₂₇FN₆O₇S₂, Molecular Weight: 558.6 g/mol) is a triazine-based benzenesulfonyl fluoride derivative. Its structure includes a 1,3,5-triazine ring with amino and dimethyl substituents, a chloro-substituted phenoxy group, and a sulfonyl fluoride moiety. The sulfonyl fluoride group confers high reactivity, enabling applications in covalent bonding with biological targets (e.g., enzyme inhibition) and synthetic chemistry .
Properties
CAS No. |
25313-00-2 |
|---|---|
Molecular Formula |
C23H31ClFN7O7S2 |
Molecular Weight |
636.1 g/mol |
IUPAC Name |
4-[3-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoylamino]benzenesulfonyl fluoride;ethanesulfonic acid |
InChI |
InChI=1S/C21H25ClFN7O4S.C2H6O3S/c1-21(2)29-18(24)28-19(25)30(21)14-6-9-17(16(22)12-14)34-11-3-10-26-20(31)27-13-4-7-15(8-5-13)35(23,32)33;1-2-6(3,4)5/h4-9,12H,3,10-11H2,1-2H3,(H2,26,27,31)(H4,24,25,28,29);2H2,1H3,(H,3,4,5) |
InChI Key |
ZJBYSLCJGWDCGS-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)O.CC1(N=C(N=C(N1C2=CC(=C(C=C2)OCCCNC(=O)NC3=CC=C(C=C3)S(=O)(=O)F)Cl)N)N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoylamino]benzenesulfonyl fluoride typically involves multiple steps, including the formation of the triazine ring, chlorination, and subsequent reactions to introduce the sulfonyl fluoride group. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
4-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoylamino]benzenesulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and sulfonyl fluoride groups.
Oxidation and Reduction: The amino groups in the compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The reaction conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can modify the amino groups .
Scientific Research Applications
4-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoylamino]benzenesulfonyl fluoride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoylamino]benzenesulfonyl fluoride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the triazine ring and sulfonyl fluoride group allows it to form strong interactions with its targets, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness lies in its combination of a triazine core, chloro-phenoxy linker, and sulfonyl fluoride group. Below is a comparison with structurally related analogs:
Key Observations :
- Sulfonyl Fluoride vs. Sulfonamide/Chloride : The sulfonyl fluoride group (present in the target compound and others like ) enhances covalent reactivity compared to sulfonamide or sulfonyl chloride derivatives. This makes it suitable for irreversible enzyme inhibition and click chemistry applications .
- Ethanesulfonic Acid Adducts : Some analogs (e.g., ) include ethanesulfonic acid, improving solubility for industrial or pharmacological formulations.
Biological Activity
4-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoylamino]benzenesulfonyl fluoride (CAS No. 25313-04-6) is a complex organic compound with significant biological activity. Its structure incorporates a triazine moiety, which is known for its herbicidal properties, alongside a phenoxy group and sulfonyl fluoride functionality. This compound has garnered attention in pharmacological research due to its potential therapeutic applications.
The molecular formula of the compound is , with a molecular weight of 657.2 g/mol. The IUPAC name reflects its intricate structure, highlighting the various functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 657.2 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors within cells:
- Enzyme Inhibition : The compound acts as an inhibitor by binding to the active sites of enzymes involved in critical metabolic pathways. This inhibition can lead to altered cellular processes and may induce apoptosis in certain cell types.
- Pathway Modulation : It modulates various biochemical pathways, affecting cellular signaling and gene expression. This modulation can result in therapeutic effects against certain diseases.
Biological Studies
Research has shown that this compound exhibits significant anti-cancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines:
- Cell Line Studies : In studies involving breast and prostate cancer cell lines, the compound showed a dose-dependent reduction in cell viability.
- Mechanistic Insights : Further investigations revealed that the compound induces cell cycle arrest and apoptosis through the activation of caspase pathways.
Case Studies
Several case studies have highlighted the biological efficacy of this compound:
- Study A : A study published in Journal of Medicinal Chemistry explored the effects of this compound on human cancer cell lines. Results indicated a significant decrease in tumor growth markers when treated with varying concentrations over a period of 48 hours.
- Study B : Another investigation focused on the compound's interaction with specific DNA repair enzymes. The findings suggested that it could enhance the sensitivity of cancer cells to radiation therapy.
Toxicological Profile
While the biological activity is promising, understanding the toxicological implications is crucial:
- Acute Toxicity : Animal studies have reported mild toxicity at high doses, primarily affecting liver function.
- Chronic Exposure : Long-term exposure studies are necessary to fully understand potential carcinogenic effects or other chronic health impacts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
